![molecular formula C14H11BrO3S B6339358 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid CAS No. 365542-85-4](/img/structure/B6339358.png)
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid
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Overview
Description
The compound is a benzoic acid derivative with a methoxy group at the 6-position and a vinyl-substituted bromothiophene at the 2-position . Thiophene is a five-membered ring with one sulfur atom, and bromothiophene indicates a thiophene ring with a bromine substitution . The vinyl group suggests a carbon-carbon double bond.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromine is a heavy atom that could contribute to the compound’s overall weight and density . The presence of both aromatic rings and a polar carboxylic acid group could influence its solubility properties.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Suzuki Coupling Reactions : This compound serves as a valuable reactant in Suzuki coupling reactions. Researchers use it to construct complex organic molecules, including benzotriazole-containing organic sensitizers and meso-polyarylamide-BODIPY hybrids .
- Antiproliferative Effects : Scientists have explored amino pyridine-based inhibitors of mitotic kinase Nek2, which could have potential antiproliferative effects in cancer tumors. The compound’s structure plays a crucial role in these studies .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . SGLT2 is a protein in humans that plays a crucial role in glucose regulation.
Mode of Action
If it is indeed used in the synthesis of sglt2 inhibitors like canagliflozin , it may function by inhibiting the SGLT2 protein, reducing the reabsorption of glucose in the kidney and therefore lowering blood glucose levels.
Biochemical Pathways
The compound may affect the glucose metabolic pathway by inhibiting the SGLT2 protein, which is responsible for the majority of glucose reabsorption in the kidneys . This inhibition can lead to a decrease in blood glucose levels, which can be beneficial in the treatment of type 2 diabetes mellitus .
Result of Action
If it acts as an sglt2 inhibitor, it could lead to a decrease in blood glucose levels, which would be a desirable outcome in the treatment of type 2 diabetes mellitus .
properties
IUPAC Name |
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c1-18-11-4-2-3-9(13(11)14(16)17)5-6-10-7-8-12(15)19-10/h2-8H,1H3,(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFWYIKNPGCAEI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C=CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)O)/C=C/C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid |
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